(2-Cyclopentylpyrazol-3-yl)-(3-ethylsulfonylazetidin-1-yl)methanone
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Overview
Description
(2-Cyclopentylpyrazol-3-yl)-(3-ethylsulfonylazetidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a cyclopentyl group and an azetidine ring substituted with an ethylsulfonyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylpyrazol-3-yl)-(3-ethylsulfonylazetidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the cyclopentyl group. Subsequent steps involve the synthesis of the azetidine ring and its substitution with the ethylsulfonyl group. The final step is the coupling of these intermediates to form the target compound. Common reagents used in these reactions include hydrazines, cyclopentanone, and sulfonyl chlorides, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylpyrazol-3-yl)-(3-ethylsulfonylazetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopentylpyrazol-3-yl)-(3-ethylsulfonylazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a treatment for various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of (2-Cyclopentylpyrazol-3-yl)-(3-ethylsulfonylazetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for the compound’s therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclopentylpyrazol-3-yl)-(3-methylsulfonylazetidin-1-yl)methanone
- (2-Cyclopentylpyrazol-3-yl)-(3-phenylsulfonylazetidin-1-yl)methanone
- (2-Cyclopentylpyrazol-3-yl)-(3-isopropylsulfonylazetidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (2-Cyclopentylpyrazol-3-yl)-(3-ethylsulfonylazetidin-1-yl)methanone exhibits unique reactivity and biological activity due to the presence of the ethylsulfonyl group. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(2-cyclopentylpyrazol-3-yl)-(3-ethylsulfonylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-21(19,20)12-9-16(10-12)14(18)13-7-8-15-17(13)11-5-3-4-6-11/h7-8,11-12H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGZMXLJVLDEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=NN2C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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